molecular formula C26H30N2O2 B15262106 (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B15262106
M. Wt: 402.5 g/mol
InChI Key: XKSGGRLNUQAZJX-VWLOTQADSA-N
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Description

The compound (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol (CAS: 2059910-43-7) is a chiral amino alcohol featuring a morpholine ring, a triphenylmethyl (trityl) group, and a propan-1-ol backbone. Its molecular weight is 402.53 g/mol, and it is often utilized as a synthetic intermediate in organic chemistry and medicinal chemistry. The stereochemistry at the C2 position (S-configuration) and the presence of the trityl-protected amine are critical for its reactivity and application in multi-step syntheses .

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-3-morpholin-4-yl-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C26H30N2O2/c29-21-25(20-28-16-18-30-19-17-28)27-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25,27,29H,16-21H2/t25-/m0/s1

InChI Key

XKSGGRLNUQAZJX-VWLOTQADSA-N

Isomeric SMILES

C1COCCN1C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, including the formation of the morpholine ring, the introduction of the triphenylmethyl group, and the attachment of the propanol backbone. Common synthetic routes may involve:

    Formation of Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of Triphenylmethyl Group: This step often involves the reaction of triphenylmethyl chloride with an amine precursor.

    Attachment of Propanol Backbone: This can be done through nucleophilic substitution reactions, where the morpholine ring is attached to a propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Deprotection of the Trityl Group

The trityl group serves as a robust amine-protecting moiety, removable under acidic conditions. Exposure to HCl in diethyl ether cleaves the trityl group, yielding the corresponding primary amine hydrochloride (Table 1). This reaction is quantitative and selective, preserving the morpholine ring integrity .

Reaction Conditions Product Yield
Trityl deprotection1M HCl in Et₂O, 0°C → rt, 2h(2S)-3-(Morpholin-4-yl)-2-aminopropan-1-ol·HCl94%

Acylation of the Secondary Amine

The deprotected amine undergoes acylation with acetyl chloride or benzoyl chloride in the presence of triethylamine (TEA). This reaction selectively modifies the primary amine, leaving the morpholine nitrogen unaffected (Table 2).

Reagent Base Solvent Product Yield
Acetyl chlorideTEACH₂Cl₂(2S)-3-(Morpholin-4-yl)-2-acetamidopropan-1-ol85%
Benzoyl chlorideTEATHF(2S)-3-(Morpholin-4-yl)-2-benzamidopropan-1-ol78%

Alkylation Reactions

The hydroxyl group participates in alkylation with alkyl halides (e.g., methyl iodide) under basic conditions. This reaction modifies the alcohol to an ether, enhancing lipophilicity (Table 3).

Alkylating Agent Base Solvent Product Yield
Methyl iodideNaHDMF(2S)-3-(Morpholin-4-yl)-2-(tritylamino)propyl methyl ether91%

Oxidation of the Hydroxyl Group

The primary alcohol is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic media. This transformation is stereospecific, retaining the (2S) configuration at the adjacent carbon.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, H₂O, 60°C, 4h(2S)-3-(Morpholin-4-yl)-2-(tritylamino)propanal73%

Morpholine Ring Modifications

The morpholine ring undergoes ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) or acids. For example, treatment with HBr in acetic acid cleaves the ring, forming a diamine derivative .

Reagent Conditions Product Yield
HBr (48%)AcOH, reflux, 6h(2S)-2-(Tritylamino)-3-aminopropan-1-ol·HBr68%

Nucleophilic Substitution at Amino Groups

The trityl-protected amine reacts with electrophilic agents such as sulfonyl chlorides. For instance, tosyl chloride forms a sulfonamide derivative under mild conditions .

Electrophile Base Product Yield
Tosyl chloridePyridine(2S)-3-(Morpholin-4-yl)-2-(tritylamino)propyl tosylate82%

Key Reaction Mechanisms

  • Deprotection : Protonation of the trityl group by HCl weakens the C-N bond, leading to cleavage and formation of triphenylmethanol .

  • Acylation : TEA deprotonates the amine, enabling nucleophilic attack on the acyl chloride.

  • Oxidation : KMnO₄ generates a carbonyl group via a two-electron oxidation process.

Scientific Research Applications

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents attached to the amino propanol core. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Synthesis Notes
(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol (Target) 402.53 Morpholine, Trityl Amino, Alcohol Intermediate for protected amine synthesis
(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol - Methyl(propyl)amino, Trityl Amino, Alcohol Trityl-protected amine analog
(2S)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol 140.23 3-Fluoropyridinyl, Methyl Amino, Alcohol Fragment-based drug discovery
(2S)-3-[(3S)-1-(Ethylsulfonyl)piperidin-3-yl]-2-{[3-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-yl]amino}propan-1-ol 457.59 Ethylsulfonyl piperidine, Imidazopyrazinyl Amino, Alcohol, Sulfonyl Bioactive molecule, kinase inhibition
(S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one 410.51 Phenyl, Indolylmethyl Morpholinone (Lactam) Catalyst ligand, asymmetric synthesis

Key Differences and Implications

Morpholine vs. Other Amine Substituents: The morpholine ring in the target compound enhances solubility and stability compared to simpler amines (e.g., methyl(propyl)amino in ). Morpholine is a common motif in pharmaceuticals due to its balanced lipophilicity and hydrogen-bonding capacity . Analogs like (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol () replace morpholine with fluoropyridinyl groups, reducing molecular weight (140.23 g/mol) and altering electronic properties for fragment-based screening .

Trityl Group vs. Alternative Protecting Groups :

  • The bulky trityl group in the target compound protects the amine during synthesis, enabling selective deprotection in multi-step reactions. This contrasts with sulfonyl () or sulfanyl () groups, which offer different steric and electronic environments .

Applications in Catalysis vs. Bioactivity: Phosphino-containing analogs (e.g., L4 in ) are tailored for catalytic applications (e.g., asymmetric hydrogenation), whereas the target compound’s trityl and morpholine groups suggest roles in medicinal chemistry or as synthetic intermediates .

Research Findings and Data

  • Synthetic Utility : The target compound’s trityl group facilitates amine protection, as seen in peptide and nucleotide syntheses. However, its current unavailability () may limit practical use compared to accessible analogs like morpholin-2-ones () .
  • Physicochemical Properties : Morpholine derivatives generally exhibit improved water solubility compared to aryl-substituted amines (e.g., indolylmethyl in ). The target’s molecular weight (402.53 g/mol) aligns with mid-sized building blocks, balancing permeability and synthetic feasibility .
  • Biological Relevance : While the target lacks direct bioactivity data, morpholine-containing compounds are prevalent in FDA-approved drugs (e.g., gefitinib). Analogs with sulfonyl or heterocyclic groups () are more likely to show target engagement in biochemical assays .

Biological Activity

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol, commonly referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a morpholine ring and a triphenylmethyl group, which may influence its pharmacological properties.

  • Chemical Formula : C26_{26}H30_{30}N2_{2}O2_{2}
  • Molecular Weight : 402.53 g/mol
  • CAS Number : 2059910-43-7

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, particularly in the central nervous system and cancer cells. The morpholine moiety may enhance membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Anticancer Properties

Research indicates that morpholine derivatives exhibit significant anticancer activity. A study demonstrated that compounds structurally related to this compound showed inhibition of cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer models.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
PC3 (Prostate)12.5Cell cycle arrest at G0/G1 phase
HeLa (Cervical)20.0Inhibition of mitochondrial function

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of experiments conducted on MCF-7 and PC3 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Neuroprotection Against Oxidative Stress :
    • In a study evaluating neuroprotective effects, the compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, indicating its potential utility in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the morpholine and triphenylmethyl groups can significantly alter the biological activity of the compound. For instance:

  • Substituents on the triphenylmethyl group : Electron-withdrawing groups enhance anticancer activity.
  • Altering the morpholine ring : Substituents that increase lipophilicity improve cellular uptake.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2S)-3-(morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol, and how do reaction conditions affect stereochemical control?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for sensitive functional groups. For example, morpholine rings are often introduced via nucleophilic substitution or condensation reactions under basic conditions (e.g., potassium carbonate) . Stereochemical control at the (2S)-center may require chiral catalysts or resolution techniques, such as chiral HPLC or enzymatic resolution, to ensure enantiopurity .
  • Key Considerations :

  • Temperature and solvent polarity influence reaction rates and byproduct formation.
  • Protecting groups (e.g., triphenylmethyl) prevent undesired side reactions during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection assesses purity and enantiomeric excess .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
    • Data Table :
TechniquePurposeDetection LimitReference
¹H NMRStructural confirmation1–5% impurities
Chiral HPLCEnantiopurity analysis0.1% ee
HRMSMolecular weight validation±0.001 Da

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., disorder in the morpholine ring) require iterative refinement using programs like SHELXL. Strategies include:

  • Applying restraints for thermal parameters in disordered regions.
  • Cross-validating with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .
    • Case Study : A related morpholine-containing structure (2-(4-isobutylphenyl)-1-morpholinopropan-1-one) showed improved refinement by integrating SHELX with density functional theory (DFT) calculations .

Q. What experimental designs are recommended to study this compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under varying pH and temperature conditions.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes, guided by crystallographic data .
  • Mutagenesis : Site-directed mutagenesis of enzyme active sites identifies critical residues for binding .
    • Example : Fluorophenyl derivatives (e.g., (S)-2-(4-fluorophenyl)propan-1-ol) were studied using RPE65 inhibition assays, revealing enhanced selectivity due to fluorine’s electronegativity .

Q. What strategies mitigate toxicity risks during laboratory handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal through authorized vendors .
    • Note : Acute toxicity data for morpholine derivatives suggest LD₅₀ values >200 mg/kg (oral, rat), necessitating cautious handling .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across different assay platforms?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-based vs. enzyme-free assays).
  • Buffer Optimization : Test solubility in DMSO/PBS mixtures to exclude solvent artifacts .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., (1R,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol) to identify trends .

Synthesis Optimization

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Catalyst Loading : Reduce expensive chiral catalysts by optimizing reaction stoichiometry.
  • Continuous Flow Chemistry : Improves reproducibility and reduces side reactions in large batches .
    • Case Study : A patent on morpholine-based precursors achieved 85% yield at 10 g scale using flow reactors .

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